molecular formula C10H15NO B034784 (-)-Pseudoephedrine CAS No. 321-97-1

(-)-Pseudoephedrine

Cat. No.: B034784
CAS No.: 321-97-1
M. Wt: 165.23 g/mol
InChI Key: KWGRBVOPPLSCSI-SCZZXKLOSA-N
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Description

(-)-Pseudoephedrine (PSE) is a naturally occurring alkaloid derived from Ephedra species, such as Ephedra sinica (Ma Huang). It is a stereoisomer of ephedrine (E), sharing the same molecular formula (C₁₀H₁₅NO) but differing in spatial configuration . PSE primarily acts as a sympathomimetic agent, stimulating α- and β-adrenergic receptors indirectly via norepinephrine release. It is widely used as a nasal decongestant and bronchodilator due to its vasoconstrictive and mild central nervous system (CNS) effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

(-)-Pseudoephedrine can be synthesized through several methods. One common synthetic route involves the reduction of (-)-ephedrine using a suitable reducing agent such as lithium aluminum hydride. The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound often involves the extraction of the compound from Ephedra plant species. The extraction process includes maceration of the plant material, followed by solvent extraction using ethanol or methanol. The crude extract is then purified through crystallization or chromatography to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

(-)-Pseudoephedrine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form norephedrine using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to methamphetamine using reducing agents such as red phosphorus and iodine.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Red phosphorus and iodine in a solvent like hydriodic acid.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Norephedrine

    Reduction: Methamphetamine

    Substitution: Various substituted pseudoephedrine derivatives

Scientific Research Applications

Pharmacological Overview

(-)-Pseudoephedrine acts primarily as an alpha and beta adrenergic agonist , leading to vasoconstriction and reduced nasal congestion. Its mechanism involves the stimulation of adrenergic receptors, particularly the alpha-1 receptors, which results in the shrinkage of swollen nasal mucous membranes and alleviation of sinus pressure .

Key Pharmacological Properties:

  • Decongestant Activity : Effective in treating nasal and sinus congestion associated with colds and allergies.
  • Bronchodilation : Exhibits bronchodilator properties, making it useful in respiratory conditions.
  • Sympathomimetic Effects : Can increase heart rate and blood pressure, contributing to its stimulant effects .

Nasal Congestion Relief

This compound is primarily used as a decongestant for:

  • Nasal congestion due to upper respiratory infections.
  • Sinus congestion and pressure relief.
  • Allergic rhinitis management .

Other Clinical Applications

Beyond nasal congestion, this compound has been explored for various other medical uses:

  • Orthostatic Hypotension : Limited use in treating conditions like postural orthostatic tachycardia syndrome (POTS) and refractory hypotension in intensive care settings .
  • Priapism Treatment : Anecdotal evidence supports its use as a prophylactic for recurrent priapism due to its sympathetic action .
  • Appetite Suppression : Investigated for obesity treatment; however, clinical data supporting efficacy are minimal and potential cardiovascular risks limit its use .

Performance Enhancement in Sports

This compound has been used in sports for its stimulant properties. Research indicates that while therapeutic doses do not enhance performance significantly, higher doses (≥180 mg) may improve athletic performance by increasing heart rate and reducing fatigue . However, the effects are considered marginal compared to other stimulants like caffeine.

Safety and Adverse Effects

The safety profile of this compound is significant due to potential side effects:

  • Cardiovascular Risks : Increased blood pressure and heart rate can pose risks, especially in individuals with pre-existing conditions.
  • Central Nervous System Effects : Insomnia and anxiety are noted side effects at higher doses .
  • Potential for Abuse : Due to its role in the synthesis of methamphetamine, there are regulatory controls surrounding its sale and use .

Clinical Trials

A multicenter study demonstrated that this compound effectively reduces nasal congestion severity in children aged 6 to 11 years compared to placebo, indicating its efficacy in pediatric populations .

Pharmacokinetic Studies

Research on the pharmacokinetics of this compound shows a half-life of approximately 4.7 hours with significant variations based on individual metabolic rates. This knowledge aids in optimizing dosing regimens for different patient populations .

Mechanism of Action

(-)-Pseudoephedrine exerts its effects primarily by stimulating the adrenergic receptors in the sympathetic nervous system. It acts as a sympathomimetic agent, causing vasoconstriction and reducing nasal congestion. The compound’s mechanism of action involves the release of norepinephrine from storage vesicles in nerve terminals, leading to increased adrenergic receptor activation and subsequent physiological responses.

Comparison with Similar Compounds

Structural and Pharmacological Comparisons

Table 1: Key Features of (-)-Pseudoephedrine and Analogous Compounds

Compound Structure Mechanism of Action CNS Effects Cardiovascular Effects Clinical Uses
This compound Stereoisomer of ephedrine Indirect α/β-adrenergic agonism (norepinephrine release) Mild stimulation Moderate vasoconstriction; ↑ BP/HR at high doses Nasal decongestion, bronchitis
Ephedrine (-)-Ephedrine (stereoisomer) Direct + indirect α/β-adrenergic agonism Strong stimulation Significant ↑ BP/HR (potency 3–4× PSE) Asthma, hypotension
Amphetamine Phenethylamine derivative Direct dopamine/norepinephrine release Strong stimulation Marked ↑ BP/HR; arrhythmia risk ADHD, narcolepsy (regulated)
Methamphetamine Methylated amphetamine Enhanced CNS penetration and potency Extreme stimulation Severe cardiovascular strain Illicit stimulant

Key Findings :

  • Potency : Ephedrine is 3–4× more potent than PSE in raising diastolic blood pressure (BP). For example, 60–90 mg ephedrine vs. 210–240 mg PSE is required to achieve similar BP elevation .
  • Safety Profile : PSE causes smaller increases in systolic BP (+0.99 mmHg) and heart rate (+2.83 bpm) than ephedrine, though higher doses or immediate-release formulations amplify risks .

Pharmacokinetic Comparison

Table 2: Pharmacokinetic Parameters

Compound Tₘₐₓ (h) Bioavailability Half-life (h) Metabolism
This compound 1.7–2.0 ~90% 5–8 Renal (unchanged 55–75%)
Ephedrine 1.5–3.0 ~85% 3–6 Hepatic (CYP450)
Amphetamine 2–3 ~75% 10–12 Hepatic (CYP2D6)

Key Findings :

  • Absorption : PSE is rapidly absorbed (median Tₘₐₓ ~2 hours) and unaffected by coadministration with ibuprofen .
  • Elimination : PSE is primarily excreted renally, whereas ephedrine undergoes hepatic metabolism .

Adverse Effects and Regulatory Status

  • Cardiovascular Risks : PSE is associated with acute coronary syndrome in rare cases, particularly at supratherapeutic doses . Ephedrine poses higher risks due to stronger adrenergic effects .
  • Regulatory Status : PSE is restricted in many countries due to its role as a methamphetamine precursor. Ephedrine faces stricter controls owing to historical misuse .

Clinical Efficacy

  • Nasal Decongestion : PSE shows statistically significant improvement in congestion scores compared to placebo, with effects peaking at 1–4 hours post-dose .

Biological Activity

(-)-Pseudoephedrine, a sympathomimetic amine, is primarily used as a nasal decongestant. It is structurally related to ephedrine and exhibits similar but milder sympathomimetic effects. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical effects, and safety profile.

This compound acts through a mixed mechanism that includes both direct and indirect stimulation of adrenergic receptors:

  • Indirect Action : It promotes the release of norepinephrine (NE) from sympathetic nerve endings, leading to vasoconstriction and decreased nasal mucosal blood flow.
  • Direct Action : It has weak agonistic activity at alpha (α) and beta (β) adrenergic receptors, contributing to its decongestant effects .

The compound's action is primarily mediated through α1-adrenergic receptor stimulation, which causes vasoconstriction in the nasal mucosa, thereby reducing congestion .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its absorption, distribution, metabolism, and excretion as follows:

Pharmacokinetic Parameter Value
Onset of Action30 minutes
Time to Reach Maximum Concentration (Cmax)1–4 hours (extended-release: 2–6 hours)
Duration of Action4–12 hours
Biological Half-Life3–16 hours
Renal Clearance0.44–0.46 L/h/kg

This compound is primarily excreted unchanged in the urine (43–96%), with only a small fraction metabolized to norpseudoephedrine .

Efficacy in Treating Nasal Congestion

Numerous studies have demonstrated the efficacy of this compound in alleviating nasal congestion due to colds or allergies. A multicenter randomized controlled trial showed that it significantly reduced the severity of nasal congestion compared to placebo .

Cardiovascular Effects

While generally well-tolerated, this compound can cause mild increases in blood pressure and heart rate. A meta-analysis indicated an increase in systolic blood pressure (SBP) by approximately 1 mm Hg and heart rate by about 3 beats per minute . Notably, the effects were more pronounced at higher doses and in immediate-release formulations.

Side Effects

Common side effects associated with this compound include insomnia (5% incidence), headache, and hypertension. The risk of side effects tends to be minimal at recommended doses; however, higher doses may lead to increased cardiovascular responses .

Toxicity

The oral LD50 for this compound is reported to be approximately 2206 mg/kg in rats and 726 mg/kg in mice, indicating a relatively low toxicity profile under normal usage conditions .

Case Studies

  • Performance Enhancement : A study involving male athletes found that administering 2.5 mg/kg of this compound improved performance in 1500-meter running trials by approximately 2.1% without significant side effects or metabolic changes .
  • Hypertension Management : In patients with controlled hypertension, a slight increase in SBP was observed when using this compound, suggesting caution in hypertensive individuals .

Q & A

Basic Research Questions

Q. What are the critical factors to consider when developing an HPLC method for quantifying (-)-pseudoephedrine in multi-component formulations?

Methodological considerations include mobile phase composition (e.g., acetonitrile ratio, buffer pH, ionic strength), column selection (e.g., cyanopropyl columns for polar interactions), and detection wavelength (e.g., 240 nm). A factorial design approach can optimize resolution by testing variables like pH (5.5–6.5), ionic strength (20–30 mM), and acetonitrile content (55–65%) . Validation parameters (linearity, LOD, LOQ) should adhere to ICH guidelines, with calibration ranges typically spanning 25–135 µg/mL for this compound .

Q. How do the stereochemical differences between this compound and ephedrine influence their pharmacological activity?

this compound (1R,2S configuration) and ephedrine (1R,2R) differ in hydroxyl group orientation, affecting receptor binding. This compound acts as an indirect sympathomimetic with weaker cardiovascular effects, while ephedrine directly stimulates α- and β-adrenergic receptors. This structural divergence impacts their use in decongestants versus bronchodilators .

Q. What validation protocols ensure the accuracy of this compound quantification in stability-indicating assays?

Key steps include:

  • Specificity : Resolving degradation products (e.g., expired tablet analysis) using optimized chromatographic conditions .
  • Precision : Repeatability (%RSD < 2%) and intermediate precision assessed via inter-day studies .
  • Recovery : Standard addition methods (e.g., 99.81% recovery for this compound) to confirm minimal matrix interference .

Q. Which analytical techniques are suitable for detecting this compound in biological fluids?

LC-MS/MS is preferred for high sensitivity (LOD: 0.13 µg/mL) and specificity, especially when coupled with protein precipitation or liquid-liquid extraction. HPLC-UV with cyanopropyl columns and volatile buffers (e.g., ammonium acetate) can also be adapted for biological matrices .

Q. How does ionic strength modulate the retention behavior of this compound in reversed-phase chromatography?

Higher ionic strength increases buffer polarity, enhancing electrostatic interactions between protonated this compound and the stationary phase. This prolongs retention, but excessive ionic strength may reduce resolution with co-eluting analytes like cetirizine .

Advanced Research Questions

Q. How can multivariate factorial design resolve contradictions in chromatographic optimization data for this compound?

A 2³ full factorial design with ANOVA identifies significant variables (e.g., acetonitrile ratio, pH) and interactions. For instance, a first-order model revealed acetonitrile (positive effect) and ionic strength (negative effect) on resolution. Center points and lack-of-fit tests confirm linearity, while 3D response surfaces guide optimal conditions (e.g., 56% acetonitrile, pH 5.5) .

Q. What experimental strategies mitigate the limitations of ion-pair chromatography for this compound analysis?

Ion-pair reagents (e.g., alkyl sulfonates) improve retention but damage columns. Alternatives include:

  • Cyanopropyl columns : Utilize polar interactions without ion-pairing .
  • pH optimization : Protonate this compound (pKa ~9.4) at lower pH to enhance retention in reversed-phase systems .
  • Hydrophilic interaction chromatography (HILIC) : Effective for polar basic compounds .

Q. How does this compound function as a chiral auxiliary in asymmetric synthesis?

As a tertiary amide, this compound forms enolates that undergo diastereoselective alkylations (up to 99% ee). Post-reaction, cleavage with LiAlH₄ or hydrolysis yields enantiomerically pure carboxylic acids, alcohols, or ketones. This method is cost-effective due to this compound’s commercial availability .

Q. What statistical approaches reconcile conflicting data on this compound’s cardiovascular effects in clinical studies?

Meta-analyses using random-effects models (e.g., weighted mean differences) account for heterogeneity. For example, pseudoephedrine increases systolic BP by 0.99 mmHg (95% CI: 0.08–1.90) and heart rate by 2.83 bpm, with greater effects in immediate-release formulations. Subgroup analyses by dose and population (e.g., hypertensive patients) clarify discrepancies .

Q. How do advanced polymer matrices in pseudoephedrine formulations impact analytical method development?

Matrices like IMPEDE® or TAREX® reduce extractability for illicit use but complicate sample preparation. Methods require:

  • Extended sonication : To disrupt polymer networks .
  • Enhanced filtration : 0.45 µm nylon filters to remove particulate matter .
  • Validation : Confirm recovery rates >98% despite matrix interference .

Properties

IUPAC Name

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-8(11-2)10(12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3/t8-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWGRBVOPPLSCSI-SCZZXKLOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C1=CC=CC=C1)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185895
Record name (-)-Pseudoephedrine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>24.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11532919
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

321-97-1
Record name (-)-Pseudoephedrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321-97-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-Pseudoephedrine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (-)-Pseudoephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [R-(R*,R*)]-α-[1-(methylamino)ethyl]benzyl alcohol
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Record name PSEUDOEPHEDRINE, (-)-
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Synthesis routes and methods

Procedure details

A mixture of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid (136.6 g., 0.44 mole) and l-ephedrine (72.5 g., 0.44 mole) is dissolved in methylene chloride (500 ml.). The methylene chloride is then removed in vacuo to yield the 1-ephedrine salt of d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid as an oil, [α]D25 =-20.0 (c=1.0, CHCl3). Addition of ether (1500 ml.) causes crystallization of a white solid which is separated by filtration and dried (102 g.), m.p. 114°-116° C. Recrystallization from ethyl acetate/hexane (1:1) affords 71.1 g. (34%) of the l-ephedrine salt of l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid; m.p. 126°-127° C.
[Compound]
Name
d,l-3-[(3,5-dimethoxy-N-ethoxycarbonyl)anilino]butyric acid
Quantity
136.6 g
Type
reactant
Reaction Step One
Quantity
72.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

(-)-Pseudoephedrine
(-)-Pseudoephedrine
(-)-Pseudoephedrine
(-)-Pseudoephedrine
(-)-Pseudoephedrine
(-)-Pseudoephedrine

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